N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
Reactants: N-(3-acetylphenyl)quinoxaline derivative and 4-methoxybenzenesulfonyl chloride
Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
Product: N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline derivative is then subjected to further functionalization.
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Step 1: Synthesis of Quinoxaline Core
Reactants: o-Phenylenediamine and 1,2-dicarbonyl compound (e.g., glyoxal)
Conditions: Reflux in ethanol or another suitable solvent
Product: Quinoxaline derivative
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives
Reduction: Formation of reduced quinoxaline derivatives
Substitution: Formation of halogenated quinoxaline derivatives
Scientific Research Applications
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-ethoxybenzenesulfonamide
- N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzenesulfonamide group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15(28)16-6-5-7-17(14-16)24-22-23(26-21-9-4-3-8-20(21)25-22)27-32(29,30)19-12-10-18(31-2)11-13-19/h3-14H,1-2H3,(H,24,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLVUKRCHOGJAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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